molecular formula C7H3BrF3N3 B13325018 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13325018
M. Wt: 266.02 g/mol
InChI Key: USDOLASSWSBATE-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5. This structure confers unique reactivity and physicochemical properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthetic utility arises from two key reactive sites:

  • C3 Bromine: Enables Suzuki–Miyaura cross-coupling reactions for aryl/heteroaryl introductions .
  • C5 Lactam: Activates via SNAr (nucleophilic aromatic substitution) after C–O bond activation with reagents like PyBroP, allowing substitutions with amines or thiols .

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H3BrF3N3/c8-4-3-13-14-5(7(9,10)11)1-2-12-6(4)14/h1-3H

InChI Key

USDOLASSWSBATE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (Key Precursor)

The synthesis begins with the condensation of 3-aminopyrazole and ethyl 4,4,4-trifluoro-2-butynoate under microwave irradiation in 1,4-dioxane at 110 °C for 2 hours. This step yields regioselectively the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one intermediate in about 63% yield. Subsequent selective bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in dichloromethane, providing 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one in 94% yield.

Step Reagents & Conditions Product Yield (%)
1 3-Aminopyrazole + Ethyl 4,4,4-trifluoro-2-butynoate, 1,4-dioxane, 110 °C, microwave, 2 h 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 63
2 N-Bromosuccinimide, CH2Cl2, room temperature 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 94

Functionalization at C-5 Position via C–O Bond Activation

The lactam oxygen at C-5 can be activated by bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) in the presence of triethylamine in 1,4-dioxane at room temperature for 2 hours. This activation enables nucleophilic aromatic substitution (S_NAr) with various amines or thiols at the C-5 position, yielding 5-amino or 5-thiol derivatives with good to excellent yields.

Sequential or One-Pot Synthesis of 3,5-Disubstituted Derivatives

Two synthetic pathways have been explored for preparing 3,5-disubstituted derivatives:

  • Path A: First, perform C–O bond activation and substitution at C-5 with an amine, followed by Suzuki–Miyaura coupling at C-3. This sequence provides higher overall yields (up to 91%) and easier purification.

  • Path B: Perform Suzuki–Miyaura coupling at C-3 first, then activate the lactam and substitute at C-5. This route suffers from lower yields (~77%) and purification difficulties due to the unprotected lactam intermediate.

Attempts at one-pot synthesis combining both steps without isolation led mainly to debrominated by-products due to the presence of triethylamine and morpholine, indicating that stepwise synthesis is preferred.

Alternative One-Pot Synthesis of 3-Halo Pyrazolo[1,5-a]pyrimidines

A separate methodology involves a one-pot three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides (NaBr for bromination) in the presence of potassium persulfate (K2S2O8) as an oxidant. This tandem cyclocondensation and oxidative halogenation reaction proceeds under mild conditions (80 °C) in aqueous or DMSO media, yielding 3-halo pyrazolo[1,5-a]pyrimidines with moderate to good yields (e.g., 3-bromo derivatives).

Component Conditions Outcome Yield (%)
Amino pyrazole + Enaminone + NaBr + K2S2O8 H2O, 80 °C, air, stirring 3-Bromo-pyrazolo[1,5-a]pyrimidine derivatives Moderate

This approach is environmentally benign and scalable but typically yields moderate amounts and requires longer reaction times for bromination.

Methodology Key Reagents/Conditions Advantages Limitations Yield Range (%)
Stepwise synthesis from 3-aminopyrazole and ethyl 4,4,4-trifluoro-2-butynoate with NBS bromination Microwave irradiation, NBS bromination High regioselectivity, high yield of brominated intermediate Requires multiple steps 63–94
C–O bond activation with PyBroP, followed by nucleophilic substitution at C-5 PyBroP, Et3N, amines/thiols, 1,4-dioxane, RT to 110 °C Efficient functionalization at C-5 position Sensitive to reaction conditions Good to excellent
Suzuki–Miyaura cross-coupling at C-3 Pd catalyst (XPhosPdG2/XPhos), boronic acids, microwave Broad substrate scope, high efficiency Possible debromination if conditions not optimized Good to excellent
Sequential Path A (C-5 substitution then C-3 coupling) Combination of above two steps Highest overall yield, easier purification Requires isolation of intermediate Up to 91
Sequential Path B (C-3 coupling then C-5 substitution) Reverse order of Path A Alternative route Lower yield, purification difficulties ~77
One-pot three-component cyclocondensation and oxidative bromination Amino pyrazole, enaminone/chalcone, NaBr, K2S2O8, 80 °C Mild, environmentally friendly, scalable Moderate yields, longer reaction times Moderate
  • The incorporation of the trifluoromethyl group at the 7-position enhances lipophilicity and biological activity of the pyrazolo[1,5-a]pyrimidine derivatives.

  • The synthetic strategy allows rapid access to libraries of 3,5-disubstituted derivatives with diverse functional groups, facilitating medicinal chemistry exploration, for example, as Pim1 kinase inhibitors or monoamine oxidase B inhibitors.

  • Microwave-assisted Suzuki–Miyaura cross-coupling improves reaction efficiency and selectivity, minimizing side reactions such as debromination.

  • The PyBroP-mediated activation of the lactam oxygen is a novel and effective approach for C-5 functionalization, expanding the chemical space accessible from this scaffold.

The preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives is well-established through a combination of regioselective condensation, selective bromination, lactam activation, and palladium-catalyzed cross-coupling techniques. The stepwise synthetic route involving PyBroP activation at C-5 followed by Suzuki–Miyaura coupling at C-3 (Path A) is the most efficient and practical method, providing high yields and structural diversity. Alternative one-pot oxidative halogenation methods offer environmentally friendly options but with moderate yields. These methodologies collectively provide a robust platform for the synthesis of biologically relevant fluorinated heterocycles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below highlights structural variations and functional group impacts on reactivity and applications:

Compound Name Substituents Key Reactivity Applications/Advantages References
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C3-Br, C7-CF₃ - Suzuki coupling at C3 (XPhosPdG2/XPhos prevents debromination)
- SNAr at C5 after PyBroP activation
Dual functionalization enables diverse libraries (e.g., kinase inhibitors, MAO-B inhibitors)
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine C3-Br, C5-Cl, C7-Cl - Limited SNAr at C5 due to electron-withdrawing Cl groups Less versatile; restricted to C3 modifications
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine C2-Br, C7-CH₃ - Bromine at C2 hinders cross-coupling efficiency Lower reactivity; fewer synthetic applications
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine C3-Br, C2-CH₃, C5-CH₃, C7-NH₂ - Steric hindrance from methyl groups limits C3/C5 reactivity Limited derivatization potential
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine C6-Br, C3-CH₃ - Bromine at C6 (non-traditional site) reduces coupling efficiency Niche applications in specialized scaffolds

Key Differentiators of this compound

Trifluoromethyl Group :

  • Enhances electron-withdrawing effects, polarizing the C3-Br bond and accelerating Suzuki coupling .
  • Improves metabolic stability and binding affinity in bioactive derivatives (e.g., kinase inhibitors) .

Dual Reactivity: Sequential modifications at C3 (via Suzuki) and C5 (via SNAr) enable rapid generation of 3,5-disubstituted derivatives . Contrasts with monofunctional analogs (e.g., 3-Bromo-5,7-dichloro derivatives), which lack a second reactive site .

Synthetic Efficiency :

  • Microwave-assisted Suzuki reactions achieve >85% yields for C3-arylated products .
  • PyBroP-mediated SNAr at C5 proceeds at room temperature with 74–98% yields .

Biological Activity

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties. Research indicates that it exhibits significant biological activity, particularly in the areas of anticancer and antimicrobial therapies.

  • Molecular Formula : C7_{7}H4_{4}BrF3_{3}N4_{4}
  • Molecular Weight : Approximately 274.50 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position and a trifluoromethyl group at the 7-position.

Anticancer Properties

This compound has been investigated for its anticancer potential. Notably, derivatives of this compound have shown promising results against various cancer cell lines:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) models. For instance, it exhibited an IC50_{50} value of 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Selectivity : The compound displayed a significant selectivity index, showing a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, thus highlighting its potential for targeted therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, including cyclin-dependent kinases (CDK) .
  • Matrix Metalloproteinase Inhibition : It also exhibits inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in tumor metastasis .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study ADemonstrated significant inhibition of TNBC cell lines with an IC50_{50} of 0.126 μM .
Study BReported selective toxicity towards cancer cells over non-cancerous cells with a notable selectivity index .
Study CInvestigated the compound's interaction with CDK6 and found comparable inhibition to established drugs like Abemaciclib .

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. Key steps include bromination using N-bromosuccinimide (NBS) in dichloromethane (94% yield) and subsequent functionalization at the C-3 and C-5 positions . Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.
  • Solvent system : 1,4-dioxane or toluene with aqueous Na₂CO₃ for solubility and reactivity.
  • Temperature control : Room temperature for bromination, 110°C for amine substitutions .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and electronic environments (e.g., trifluoromethyl at C7, bromine at C3) .
  • X-ray crystallography : Resolve regiochemistry and confirm bond angles/distances (e.g., C–Br bond length ~1.89 Å) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 322.97) .

Q. What are the primary biological targets or applications of this compound in medicinal chemistry?

Derivatives of this scaffold exhibit kinase inhibition (e.g., KDR kinase) and antimicrobial activity . The trifluoromethyl group enhances lipophilicity and binding affinity, while bromine facilitates further functionalization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation or cross-coupling reactions be addressed?

Regioselective halogenation at C3 is achieved using hypervalent iodine reagents (e.g., PhI(OAc)₂) under mild conditions, yielding iodinated derivatives with >85% selectivity . For Suzuki reactions, steric and electronic effects dominate:

  • Electron-withdrawing groups (e.g., CF₃) at C7 direct coupling to C3 due to reduced electron density.
  • Steric hindrance at C5 requires bulky ligands (e.g., XPhos) to minimize byproducts .

Q. How do structural modifications at C3 and C5 influence biological activity?

  • C3 modifications : Bromine substitution allows further derivatization (e.g., aryl/heteroaryl groups via cross-coupling), enhancing target selectivity. For example, 3-aryl analogs show improved IC₅₀ values (nM range) against kinases .
  • C5 modifications : Amine substitutions (e.g., morpholine, benzylamine) modulate solubility and metabolic stability. Morpholine at C5 increases bioavailability (logP reduction by ~0.5 units) .

Q. What computational methods are effective in predicting the binding modes of derivatives with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., trifluoromethyl enhances π-π stacking) .

Q. How can discrepancies in reported biological activity data for derivatives be resolved?

Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles . Mitigation strategies include:

  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cellular assays (e.g., MTT for cytotoxicity).
  • HPLC purity verification : Ensure >95% purity via reverse-phase chromatography .

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